molecular formula C12H12N2O4S B7879756 [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid CAS No. 899708-46-4

[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid

Cat. No. B7879756
CAS RN: 899708-46-4
M. Wt: 280.30 g/mol
InChI Key: YDQWODRHGHBIJO-UHFFFAOYSA-N
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Description

“[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid” is a compound that is related to quinoline, a heterocyclic aromatic organic compound. Quinoline is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The sulfonyl functional group is a common feature in the simplest of the sulfones .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . A synthesis of quinoline via aniline and glycerine in the presence of a strong acid and an oxidant under reflux was revealed by Skraup and co-workers .


Physical And Chemical Properties Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is relatively inert chemically and is able to resist decomposition at elevated temperatures .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions in the research of “[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid” and related compounds could involve further exploration of their synthesis, functionalization, and potential biological and pharmaceutical activities .

properties

IUPAC Name

2-[methyl(quinolin-8-ylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-14(8-11(15)16)19(17,18)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWODRHGHBIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273436
Record name N-Methyl-N-(8-quinolinylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

899708-46-4
Record name N-Methyl-N-(8-quinolinylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899708-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(8-quinolinylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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